(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride
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Overview
Description
(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C5H12N2 • 2HCl . It is a derivative of cyclopropylamine and ethylenediamine, featuring a cyclopropyl group attached to an ethane backbone with two amine groups and two hydrochloride ions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylamine and ethylenediamine as starting materials.
Reaction Conditions: The reaction involves the alkylation of cyclopropylamine with ethylenediamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Purification: The resulting compound is purified through recrystallization from an appropriate solvent, often involving the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using industrial reactors, maintaining strict control over reaction conditions to ensure product consistency and purity.
Quality Control: Rigorous quality control measures are implemented, including chromatographic and spectroscopic techniques to verify the identity and purity of the compound.
Chemical Reactions Analysis
(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, with common reagents including alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation Products: Cyclopropyl-substituted ketones or aldehydes
Reduction Products: Cyclopropyl-substituted amines
Substitution Products: Cyclopropyl-substituted amides or esters
Scientific Research Applications
(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-Cyclopropylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cellular processes such as metabolism, gene expression, and cell proliferation.
Comparison with Similar Compounds
(S)-1-Cyclopropylethane-1,2-diamine dihydrochloride: is compared with similar compounds to highlight its uniqueness:
Cyclopropylamine: Similar in structure but lacks the ethylenediamine moiety.
Ethylamine: Similar in the ethyl group but lacks the cyclopropyl and amine groups.
1,2-Diaminopropane: Similar in the diamine structure but lacks the cyclopropyl group.
This compound .
Properties
IUPAC Name |
(1S)-1-cyclopropylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-3-5(7)4-1-2-4;;/h4-5H,1-3,6-7H2;2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWDNIRILHSOHR-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](CN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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